Cas no 741729-97-5 (ethyl 2-(piperidin-4-ylsulfanyl)acetate)

Ethyl 2-(piperidin-4-ylsulfanyl)acetate is a versatile intermediate in organic synthesis, characterized by its piperidine core and thioether linkage. The compound’s structure combines a sulfur-containing moiety with an ester group, enabling its use in the preparation of pharmacologically active molecules, particularly in medicinal chemistry. Its reactive sites allow for further functionalization, making it valuable for constructing heterocyclic frameworks or modifying existing scaffolds. The ethyl ester group enhances solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in the development of ligands or small-molecule inhibitors due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions. Proper handling under inert conditions is recommended to preserve stability.
ethyl 2-(piperidin-4-ylsulfanyl)acetate structure
741729-97-5 structure
Product Name:ethyl 2-(piperidin-4-ylsulfanyl)acetate
CAS No:741729-97-5
MF:C9H17NO2S
MW:203.301781415939
MDL:MFCD16076721
CID:4166194
PubChem ID:11816544
Update Time:2025-06-12

ethyl 2-(piperidin-4-ylsulfanyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (4-piperidinylthio)-, ethyl ester
    • Acetic acid, 2-(4-piperidinylthio)-, ethyl ester
    • ethyl 2-(piperidin-4-ylsulfanyl)acetate
    • DTXSID901296180
    • 741729-97-5
    • EN300-2191217
    • AKOS010951542
    • Ethyl 2-(4-piperidinylthio)acetate
    • MDL: MFCD16076721
    • Inchi: 1S/C9H17NO2S/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3
    • InChI Key: AGIGTFMANGLSLI-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CSC1CCNCC1

Computed Properties

  • Exact Mass: 203.09799996Da
  • Monoisotopic Mass: 203.09799996Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 63.6Ų

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Additional information on ethyl 2-(piperidin-4-ylsulfanyl)acetate

Comprehensive Overview of Ethyl 2-(Piperidin-4-ylsulfanyl)acetate (CAS No. 741729-97-5): Properties, Applications, and Innovations

Ethyl 2-(piperidin-4-ylsulfanyl)acetate (CAS No. 741729-97-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This molecule combines a piperidine ring with a thioether linkage and an ester functional group, making it a versatile intermediate for drug discovery and material science. Its molecular formula (C9H17NO2S) and molecular weight (203.30 g/mol) reflect its compact yet functionally rich architecture, which is increasingly explored in bioactive molecule design and catalysis.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like ethyl 2-(piperidin-4-ylsulfanyl)acetate. Researchers are leveraging computational tools to predict its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), a hot topic in medicinal chemistry forums. Additionally, its potential as a building block for heterocyclic compounds aligns with the growing demand for sustainable synthetic routes, often searched under keywords like "piperidine derivatives in drug synthesis" or "thioether-based catalysts."

The compound’s physicochemical properties—such as its solubility in polar solvents and moderate lipophilicity—make it suitable for structure-activity relationship (SAR) studies. These characteristics are frequently queried in databases like SciFinder and Reaxys, underscoring its relevance in high-throughput screening. Furthermore, its sulfanylacetate moiety is a focal point for innovations in prodrug design, a trending subtopic in pharmaceutical formulation discussions.

From an industrial perspective, ethyl 2-(piperidin-4-ylsulfanyl)acetate is synthesized via nucleophilic substitution reactions, often optimized for atom economy—a principle central to green chemistry metrics. This aligns with searches for "cost-effective piperidine synthesis" or "scalable thioether production." Its stability under ambient conditions also makes it a practical candidate for long-term storage, a critical factor for chemical inventory management.

Emerging applications include its role in peptide mimetics and enzyme inhibitors, areas where users frequently explore "scaffold diversification techniques." The compound’s piperidin-4-ylsulfanyl group is particularly valued for modulating hydrogen bonding and steric effects, topics often debated in computational chemistry webinars. Patent analyses reveal its inclusion in neuroprotective agent formulations, linking it to trending queries like "CNS-targeting small molecules."

In summary, ethyl 2-(piperidin-4-ylsulfanyl)acetate (CAS No. 741729-97-5) exemplifies the intersection of traditional organic synthesis and cutting-edge research. Its adaptability to drug development pipelines and alignment with sustainability goals ensure its continued prominence in scientific literature and industrial workflows. For researchers, it remains a high-potential intermediate worthy of deeper exploration, especially in contexts like fragment-based drug design or bioconjugation strategies.

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